molecular formula C19H22N2O2 B12338741 (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid

Cat. No.: B12338741
M. Wt: 310.4 g/mol
InChI Key: KODJLNIVKVQJSR-SFHVURJKSA-N
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Description

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a benzylpiperazine group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzylpiperazine intermediate, followed by its coupling with a benzoic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The benzylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid: shares similarities with other benzylpiperazine derivatives and benzoic acid compounds.

    Benzylpiperazine: Known for its psychoactive properties and use in research.

    Benzoic Acid: Widely used as a preservative and in the synthesis of various organic compounds.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of the benzylpiperazine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23)/t18-/m0/s1

InChI Key

KODJLNIVKVQJSR-SFHVURJKSA-N

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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